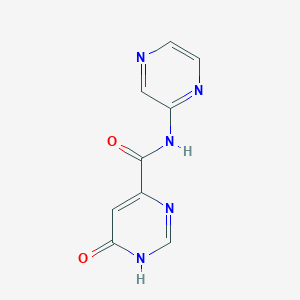

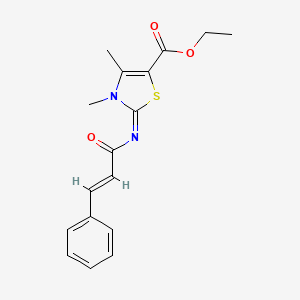

6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

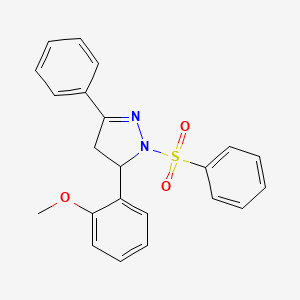

6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a chemical compound with an intriguing structure. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the reaction of pyrazin-2-ylamine with a suitable carboxylic acid derivative (such as 4-cyanobenzoic acid) under appropriate conditions. The resulting product undergoes further modifications to introduce the hydroxy group at position 6. Crystallization from methanol yields the acetylated product as a brown solid with a melting point of 280–282 °C .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Anticancer Activity

A number of studies have been conducted on the synthesis of novel derivatives of pyrazolopyrimidine and their evaluation for anticancer activity. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, demonstrating potential anticancer properties Rahmouni et al., 2016. Similarly, Santhosh Kumar et al. (2015) prepared a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and screened them for anticancer activity, identifying compounds with promising efficacy Santhosh Kumar et al., 2015.

Enzyme Inhibitor Activity

Elumalai et al. (2014) explored the synthesis of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines for their acetylcholinesterase and butyrylcholinesterase inhibitor activity, identifying compounds with significant inhibitory effects Elumalai et al., 2014. This suggests potential applications in the treatment of diseases like Alzheimer's where enzyme inhibition is a therapeutic strategy.

Antimicrobial and Antiviral Activities

Compounds structurally related to 6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide have also been investigated for their antimicrobial and antiviral activities. Abu-Melha (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety and evaluated them for antimicrobial activity, contributing to the development of new antimicrobial agents Abu-Melha, 2013. Additionally, Abu-Zaied et al. (2021) synthesized novel pyrimidine thioglycoside analogs and assessed their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 virus strains, indicating their potential as antiviral agents Abu-Zaied et al., 2021.

Mechanism of Action

Target of Action

The primary target of 6-hydroxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death .

Result of Action

The compound exhibits potent cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Properties

IUPAC Name |

6-oxo-N-pyrazin-2-yl-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O2/c15-8-3-6(12-5-13-8)9(16)14-7-4-10-1-2-11-7/h1-5H,(H,11,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOCMEWYIXVSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)